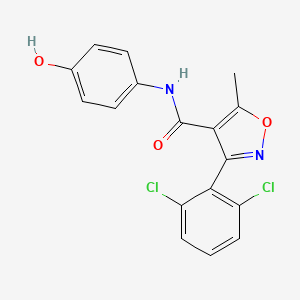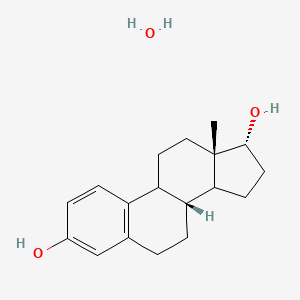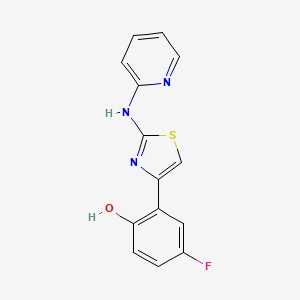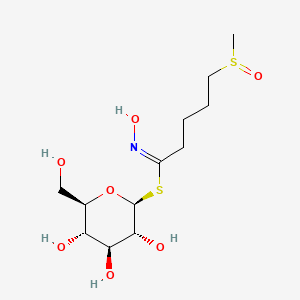![molecular formula C12H26O7P+ B13822519 Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is a chemical compound with the molecular formula C12H27O7P. It is known for its unique structure, which includes phosphonate groups and hydroxyl functionalities. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate can be synthesized through chemical synthesis methods. The specific synthetic route can be designed and optimized based on the desired application. One common method involves the reaction of phosphonic acid derivatives with alcohols under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, purification, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphonate group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate groups can bind to metal ions, influencing various biochemical and chemical processes. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, affecting its reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Contains a phosphonate group but differs in the alcohol component.
Phosphonic acid derivatives: Various compounds with similar phosphonate functionalities but different substituents.
Uniqueness
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is unique due to its combination of phosphonate and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications requiring specific interactions with metal ions and other molecules .
Propriétés
Formule moléculaire |
C12H26O7P+ |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
bis[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c1-9(5-13)16-7-11(3)18-20(15)19-12(4)8-17-10(2)6-14/h9-14H,5-8H2,1-4H3/q+1 |
Clé InChI |
GMVUHOBGERYQJP-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OCC(C)O[P+](=O)OC(C)COC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)

![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)
![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)



